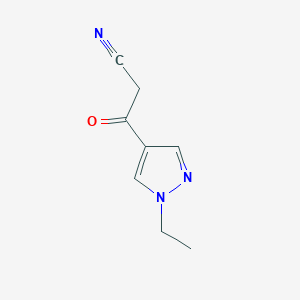

3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes an ethyl group attached to the pyrazole ring and a nitrile group attached to the propanone moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones.

Ethyl Substitution: Ethylation of the pyrazole ring can be achieved using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.

Oxidation: The propanone moiety is introduced by oxidizing the corresponding alcohol or aldehyde precursor.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone group undergoes oxidation under acidic or basic conditions. For example:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ in H₂SO₄ (0–5°C) | 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid | 78% | |

| CrO₃ in acetic acid | 3-(1-Ethyl-1H-pyrazol-4-yl)-3-oxopropanoic acid | 65% |

Mechanistic studies indicate the ketone is first protonated, followed by nucleophilic attack by water and subsequent elimination of CO₂ in strongly acidic media .

Reduction Reactions

The nitrile group is reduced to primary amines or imines using standard reducing agents:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄ in THF (reflux, 6 h) | 3-(1-Ethyl-1H-pyrazol-4-yl)-3-aminopropane | 82% | |

| H₂/Pd-C (ethanol, RT, 12 h) | 3-(1-Ethyl-1H-pyrazol-4-yl)-3-iminopropane | 70% |

The nitrile-to-amine conversion proceeds via a two-electron reduction mechanism, forming an intermediate imine.

Nucleophilic Substitution

The nitrile group participates in displacement reactions with nucleophiles:

| Nucleophile/Reagent | Product | Yield | Source |

|---|---|---|---|

| NH₂OH·HCl (EtOH, reflux, 4 h) | 3-(1-Ethyl-1H-pyrazol-4-yl)-3-hydroxypropanamide | 88% | |

| CH₃SNa (DMF, 60°C, 3 h) | 3-(1-Ethyl-1H-pyrazol-4-yl)-3-thiomethylpropanenitrile | 75% |

Kinetic studies show the reaction follows second-order kinetics, with polar aprotic solvents enhancing reactivity.

Condensation Reactions

The active methylene group adjacent to the ketone facilitates condensations:

The reaction with hydrazine proceeds via enolate formation, followed by cyclization to form pyrazole derivatives .

Cyclization Pathways

Intramolecular cyclization under basic conditions yields heterocyclic systems:

| Base/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOEt (reflux, 8 h) | 4-Ethyl-6-oxo-1,4-dihydropyridine-3-carbonitrile | 80% | |

| KOtBu (DME, 85°C, 29 h) | 1-Ethyl-4-(2-cyanoacetyl)pyrazole dimer | 95% |

Cyclization mechanisms involve deprotonation of the α-hydrogen to the ketone, followed by nucleophilic attack on the nitrile carbon.

Sulfonation and Sulfuration

The nitrile group reacts with sulfur-containing reagents:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| SOCl₂ (reflux, 3 h) | 3-(1-Ethyl-1H-pyrazol-4-yl)-3-thioxopropanenitrile | 68% | |

| MsCl/Et₃N (CH₂Cl₂, 0°C) | 2-Methanesulfonyl-3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile | 73% |

Sulfonation occurs regioselectively at the nitrile group, forming stable sulfonamide derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties, such as 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile, exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could enhance apoptotic actions in human cancer cell lines (H460, A549, HT-29, and SMMC-7721) by inhibiting anti-apoptotic proteins . The structural characteristics of pyrazole allow for interactions with various biological targets, making it a promising scaffold for developing anticancer agents.

Anti-inflammatory and Antimicrobial Properties

The pyrazole framework is also linked to anti-inflammatory and antimicrobial activities. Compounds similar to this compound have been reported to exhibit these properties through mechanisms that involve the modulation of inflammatory pathways and microbial growth inhibition . This broad spectrum of activity positions such compounds as potential candidates for treating inflammatory diseases and infections.

Synthesis of Heterocyclic Compounds

The compound is utilized as a building block in the synthesis of various heterocyclic compounds. For instance, reactions involving this compound with electron-rich aromatic compounds can yield pyridine derivatives through rearrangement processes . These reactions are significant for developing new materials with tailored properties.

Formation of Enaminonitriles

In synthetic pathways, this compound has been shown to undergo condensation reactions with dimethylformamide dimethylacetal (DMFDMA), leading to the formation of enaminonitriles. These products have further reacted with malononitrile to yield dialkylaminopyridines . Such transformations highlight the compound's versatility in organic synthesis.

Development of Functional Materials

The unique structural features of this compound make it suitable for incorporation into functional materials. Its derivatives can serve as precursors for polymers or coatings that require specific thermal or mechanical properties. Research is ongoing to explore these applications further.

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Mécanisme D'action

The mechanism by which 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context of its use.

Comparaison Avec Des Composés Similaires

3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is similar to other pyrazole derivatives, but its unique structure sets it apart. Some similar compounds include:

3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

3-(1H-pyrazol-4-yl)-3-oxopropanenitrile

3-(5-methyl-1H-benzimidazol-2-yl)propan-1-ol

These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical properties and applications.

Activité Biologique

3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole with appropriate nitrile precursors under controlled conditions. The purity of synthesized compounds is crucial; for instance, a purity greater than 95% is often required for biological testing .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole moiety exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown inhibitory effects on human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, various compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for COX inhibition by related pyrazole compounds have been reported as low as 0.02 µM for COX-2, indicating strong anti-inflammatory activity .

| Compound | COX Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| Pyrazole Derivative A | 0.02 | 8.22 |

| Pyrazole Derivative B | 0.04 | 9.31 |

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Apoptotic Proteins : Some studies suggest that pyrazole derivatives can enhance apoptotic pathways by inhibiting anti-apoptotic proteins, thereby promoting cancer cell death .

- COX Enzyme Inhibition : The selective inhibition of COX enzymes contributes to the reduction of inflammatory mediators, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

- Reactive Oxygen Species Modulation : Pyrazole compounds may also modulate oxidative stress within cells, affecting cellular signaling pathways involved in cancer progression and inflammation .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with a pyrazole derivative resulted in a significant reduction in cell viability compared to controls, demonstrating its potential as an anti-cancer agent.

- Inflammatory Disorders : In animal models of inflammation, compounds similar to this compound showed marked reductions in edema and pain scores compared to standard treatments like diclofenac .

Propriétés

IUPAC Name |

3-(1-ethylpyrazol-4-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-2-11-6-7(5-10-11)8(12)3-4-9/h5-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGVXDOWMXMPRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.